molecular formula C23H23N3OS B2602883 (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-02-7

(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2602883
CAS No.: 441291-02-7
M. Wt: 389.52
InChI Key: RDXVCYRBZPDNDD-VHXPQNKSSA-N
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Description

(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by a naphtho[2,1-d]thiazole core structure. This complex heterocyclic system is of significant interest in several areas of scientific research due to its potential interactions with biological targets. Compounds featuring thiazole and benzamide motifs are frequently investigated for their diverse pharmacological properties. For instance, related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), and can act as negative allosteric modulators . Similarly, various thiazole-fused heterocyclic systems have been documented in scientific literature for their wide range of biological activities, which can include serving as antagonists for metabolic receptors and being explored for their anticancer potential . Researchers may find this compound particularly valuable for probing protein-protein interactions, enzyme inhibition studies, or as a precursor in the synthesis of more complex chemical entities. The specific mechanism of action, research applications, and full physicochemical profile for this compound should be confirmed through consultation of peer-reviewed literature. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-(diethylamino)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-4-26(5-2)18-13-10-17(11-14-18)22(27)24-23-25(3)20-15-12-16-8-6-7-9-19(16)21(20)28-23/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVCYRBZPDNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common approach is the condensation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-one with 4-(diethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzamide ring and the thiazole/naphthothiazole system. Key comparisons include:

Compound Name Substituents on Benzamide Thiazole System Key Properties/Activities Yield/Synthesis References
(Z)-4-(Diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide 4-Diethylamino 3-Methylnaphtho[2,1-d]thiazole High steric bulk; potential enhanced lipophilicity Not reported -
(Z)-4-Acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide 4-Acetyl 3-Methylnaphtho[2,1-d]thiazole Electron-withdrawing acetyl group may reduce solubility Not reported
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 4-Methyl 3-(2-Methoxyphenyl)-4-phenylthiazole Crystallographic stability (mean σ(C–C) = 0.002 Å) Not reported
N-(3-Ethyl-4-fluoro-2(3H)-benzothiazolylidene)-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide 4-Azepanesulfonyl 3-Ethyl-4-fluorobenzo[d]thiazole Enhanced solubility via sulfonyl group Not reported
N-(Benzo[d]thiazol-2-yl)benzamide None Benzo[d]thiazole Simpler structure; moderate MAO inhibition 57% yield (from aldehyde)

Substituent Impact :

  • Electron-Donating Groups (e.g., Diethylamino): The diethylamino group in the target compound likely enhances solubility in polar solvents compared to electron-withdrawing groups (e.g., acetyl in ).
Physical and Crystallographic Properties

The crystallographic stability of analogs like the compound in (mean σ(C–C) = 0.002 Å) suggests that similar thiazol-2-ylidene benzamides, including the target compound, may exhibit robust solid-state packing.

Biological Activity

(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the condensation of diethylamino benzaldehyde with 3-methylnaphtho[2,1-d]thiazol-2(3H)-one. The reaction conditions typically include reflux in a suitable solvent, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values vary depending on the specific bacteria tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity

Cytotoxicity studies conducted on several cancer cell lines indicate that this compound has promising anticancer activity. The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

Cell LineIC50 (µM)
MCF-715
A54920
HT-2925

The results indicate that the compound induces apoptosis in these cell lines, which may be mediated through the activation of caspase pathways.

The proposed mechanism of action for this compound involves interaction with specific cellular targets. Binding studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways. Additionally, computational docking studies have indicated favorable interactions with key proteins implicated in cancer progression.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial activity of various derivatives of thiazole compounds, including this compound. Results showed enhanced activity compared to standard antibiotics .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines. The study concluded that it significantly reduced cell viability and induced apoptosis .

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